molecular formula C52H54O6 B15247344 (2R,3R,4R,5S,6S)-3,4,5-Tris(benzyloxy)-2-((benzyloxy)methyl)-6-(7-(4-methoxybenzyl)-4-methyl-2,3-dihydro-1H-inden-5-yl)tetrahydro-2H-pyran

(2R,3R,4R,5S,6S)-3,4,5-Tris(benzyloxy)-2-((benzyloxy)methyl)-6-(7-(4-methoxybenzyl)-4-methyl-2,3-dihydro-1H-inden-5-yl)tetrahydro-2H-pyran

Cat. No.: B15247344
M. Wt: 775.0 g/mol
InChI Key: LUAABIVONLAUKJ-CARKTHRNSA-N
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Description

The compound “(2R,3R,4R,5S,6S)-3,4,5-Tris(benzyloxy)-2-((benzyloxy)methyl)-6-(7-(4-methoxybenzyl)-4-methyl-2,3-dihydro-1H-inden-5-yl)tetrahydro-2H-pyran” is a complex organic molecule featuring multiple benzyl ether groups and a tetrahydropyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including protection and deprotection of functional groups, selective functionalization, and stereoselective reactions. Common synthetic routes may include:

    Protection of hydroxyl groups: Using benzyl chloride in the presence of a base to form benzyl ethers.

    Formation of the tetrahydropyran ring: Through cyclization reactions, possibly involving acid or base catalysis.

    Introduction of the indenyl group: Via Friedel-Crafts alkylation or related methods.

Industrial Production Methods

Industrial production of such compounds, if applicable, would likely involve optimization of the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzylic positions, using reagents like PCC (Pyridinium chlorochromate) or KMnO₄.

    Reduction: Reduction of the compound could involve hydrogenation of the benzyl ethers or reduction of any ketone or aldehyde functionalities using reagents like NaBH₄ or LiAlH₄.

    Substitution: Nucleophilic substitution reactions could occur at the benzylic positions, using reagents like NaH and alkyl halides.

Common Reagents and Conditions

    Oxidation: PCC, KMnO₄, CrO₃

    Reduction: NaBH₄, LiAlH₄, H₂/Pd-C

    Substitution: NaH, alkyl halides, Grignard reagents

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include oxidized derivatives, reduced forms, and substituted analogs.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.

    Catalysis: Potential use in catalytic processes due to its unique structure.

Biology

    Drug Development: Exploration of its potential as a pharmacophore in drug discovery.

    Biochemical Probes: Use as a probe to study biological pathways and interactions.

Medicine

    Therapeutic Agents: Investigation of its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

Industry

    Materials Science: Application in the development of new materials with unique properties.

    Polymer Chemistry: Use in the synthesis of specialized polymers.

Mechanism of Action

The mechanism by which the compound exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • (2R,3R,4R,5S,6S)-3,4,5-Tris(benzyloxy)-2-((benzyloxy)methyl)-tetrahydro-2H-pyran
  • (2R,3R,4R,5S,6S)-3,4,5-Tris(benzyloxy)-2-((benzyloxy)methyl)-6-(4-methoxybenzyl)tetrahydro-2H-pyran

Uniqueness

The uniqueness of the compound lies in its specific substitution pattern and the presence of the indenyl group, which may confer unique chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C52H54O6

Molecular Weight

775.0 g/mol

IUPAC Name

(2S,3S,4R,5R,6R)-2-[7-[(4-methoxyphenyl)methyl]-4-methyl-2,3-dihydro-1H-inden-5-yl]-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxane

InChI

InChI=1S/C52H54O6/c1-37-45-24-15-25-46(45)43(30-38-26-28-44(53-2)29-27-38)31-47(37)49-51(56-34-41-20-11-5-12-21-41)52(57-35-42-22-13-6-14-23-42)50(55-33-40-18-9-4-10-19-40)48(58-49)36-54-32-39-16-7-3-8-17-39/h3-14,16-23,26-29,31,48-52H,15,24-25,30,32-36H2,1-2H3/t48-,49+,50-,51+,52+/m1/s1

InChI Key

LUAABIVONLAUKJ-CARKTHRNSA-N

Isomeric SMILES

CC1=C(C=C(C2=C1CCC2)CC3=CC=C(C=C3)OC)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COCC5=CC=CC=C5)OCC6=CC=CC=C6)OCC7=CC=CC=C7)OCC8=CC=CC=C8

Canonical SMILES

CC1=C(C=C(C2=C1CCC2)CC3=CC=C(C=C3)OC)C4C(C(C(C(O4)COCC5=CC=CC=C5)OCC6=CC=CC=C6)OCC7=CC=CC=C7)OCC8=CC=CC=C8

Origin of Product

United States

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